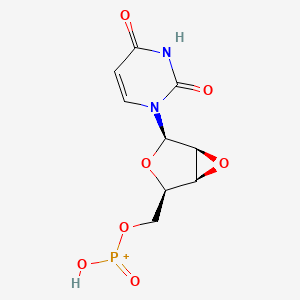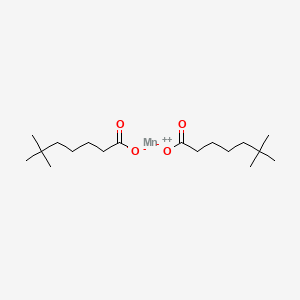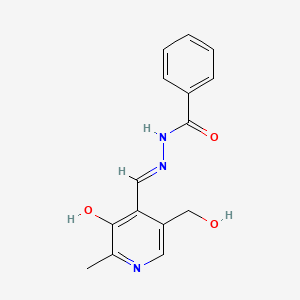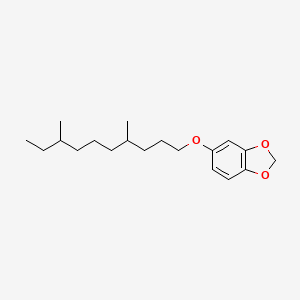
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- is an organic compound that belongs to the class of benzodioxoles This compound is characterized by the presence of a benzodioxole ring, which is a benzene ring fused with a dioxole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- can be synthesized through a series of chemical reactions involving the starting materials catechol and disubstituted halomethanes. The synthesis typically involves the methylenation of catechols using disubstituted halomethanes in the presence of a base. The reaction conditions often include aprotic polar solvents to facilitate the methylenation process .
Industrial Production Methods
The industrial production of 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, is also common in industrial production.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of various organic molecules and as a reagent in chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: It is used in the production of pesticides, fragrances, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its chemical structure and functional groups. For example, derivatives of 1,3-Benzodioxole have been shown to act as potent auxin receptor agonists, promoting root growth in plants by enhancing root-related signaling responses .
Comparaison Avec Des Composés Similaires
1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- can be compared with other similar compounds, such as:
1,2-Methylenedioxybenzene: A simpler benzodioxole derivative with similar chemical properties but different biological activities.
Safrole: A naturally occurring benzodioxole derivative used in the synthesis of various chemicals and pharmaceuticals.
Piperonal: Another benzodioxole derivative with applications in the fragrance and flavor industry.
The uniqueness of 1,3-Benzodioxole, 5-((4,8-dimethyldecyl)oxy)- lies in its specific chemical structure, which imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
Numéro CAS |
41757-58-8 |
|---|---|
Formule moléculaire |
C19H30O3 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
5-(4,8-dimethyldecoxy)-1,3-benzodioxole |
InChI |
InChI=1S/C19H30O3/c1-4-15(2)7-5-8-16(3)9-6-12-20-17-10-11-18-19(13-17)22-14-21-18/h10-11,13,15-16H,4-9,12,14H2,1-3H3 |
Clé InChI |
OCCHAUQOGMSORW-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)CCCC(C)CCCOC1=CC2=C(C=C1)OCO2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


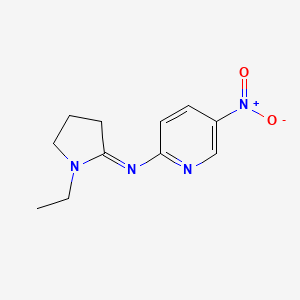

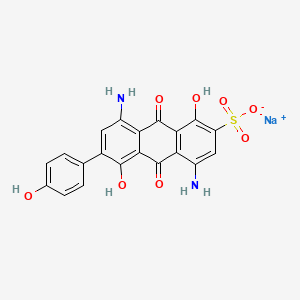
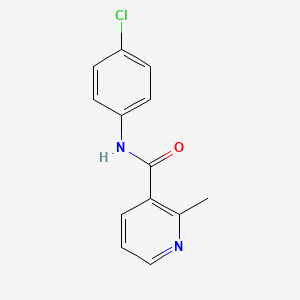
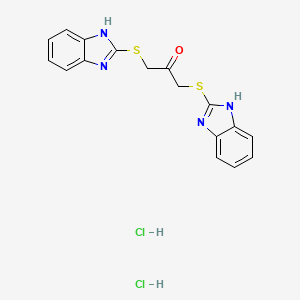
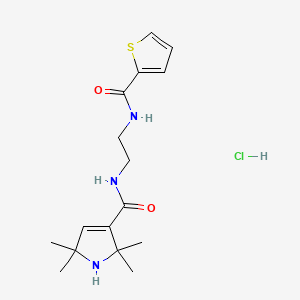
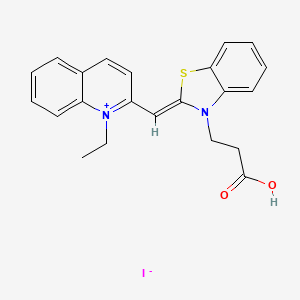
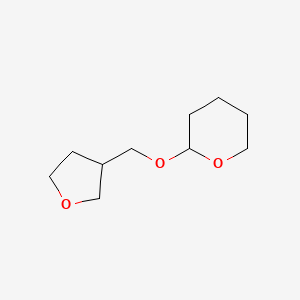
![(2R)-2-[(3-methoxyphenoxy)methyl]oxirane](/img/structure/B15182286.png)

